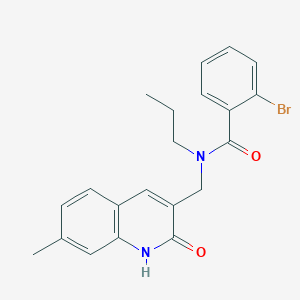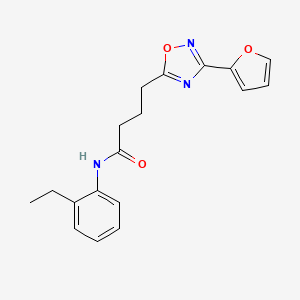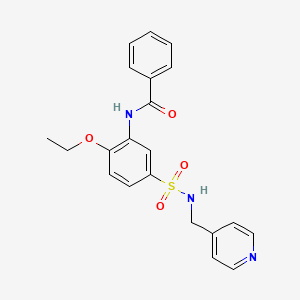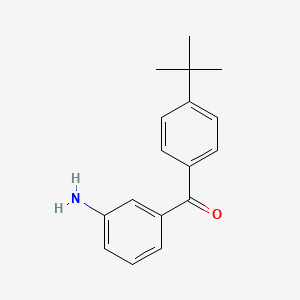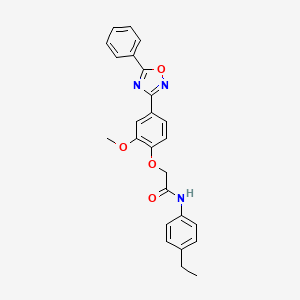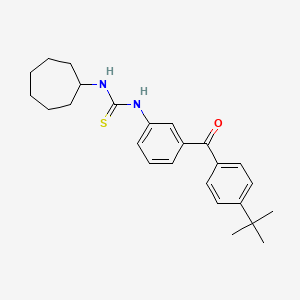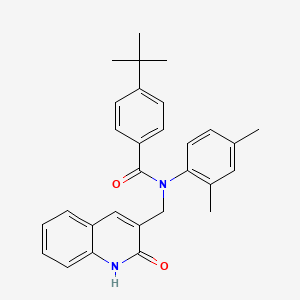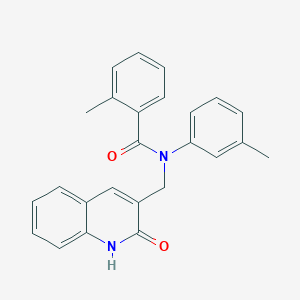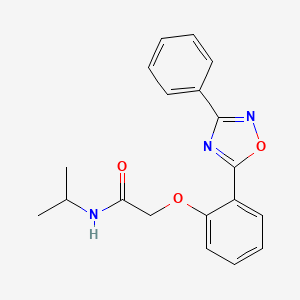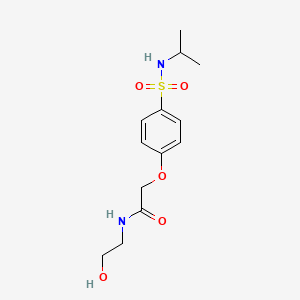
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, also known as ISA247, is a small molecule immunosuppressant drug that is currently being researched for its potential therapeutic applications in various autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the inhibition of calcineurin, a protein phosphatase that is essential for the activation of T cells. By inhibiting calcineurin, this compound prevents the activation and proliferation of T cells, thereby reducing the immune response and inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its immunosuppressive properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the production of cytokines and chemokines, which play a key role in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for calcineurin inhibition, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of novel formulations of this compound to improve its solubility and stability. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential therapeutic applications in other autoimmune diseases.
Synthesemethoden
The synthesis of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the reaction of 4-(N-isopropylsulfamoyl)phenol with 2-chloroacetic acid in the presence of a base, followed by the addition of ethylene glycol to form the final product. The purity of the product is then confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide has been extensively studied for its immunosuppressive properties and potential therapeutic applications in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. In vitro studies have shown that this compound inhibits the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In vivo studies in animal models have also demonstrated the efficacy of this compound in reducing the severity of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(2)15-21(18,19)12-5-3-11(4-6-12)20-9-13(17)14-7-8-16/h3-6,10,15-16H,7-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQITIVDQLOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

